3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione
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Overview
Description
3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a fluorophenyl group and a thioether linkage to a pentane-2,4-dione moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is synthesized by the condensation of hydrazine derivatives with diketones or ketoesters.
Coupling of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Thioether Formation: The thioether linkage is formed by the reaction of the triazolopyridazine intermediate with a thiol derivative.
Introduction of the Pentane-2,4-dione Moiety: The final step involves the coupling of the thioether intermediate with pentane-2,4-dione under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a methyl group instead of fluorine.
3-(4-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione imparts unique electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds and can result in different pharmacological profiles and applications .
Properties
IUPAC Name |
3-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-9(22)15(10(2)23)24-14-8-7-13-18-19-16(21(13)20-14)11-3-5-12(17)6-4-11/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSKREBNRZFTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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